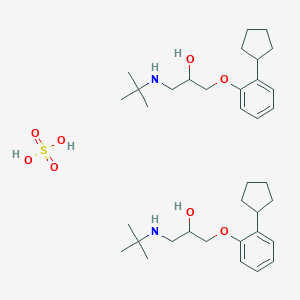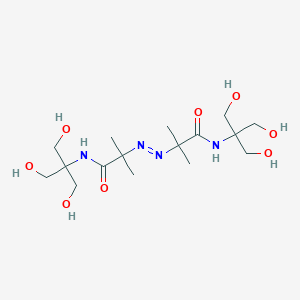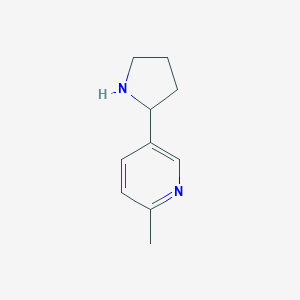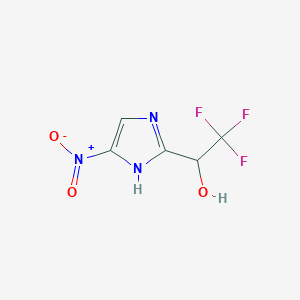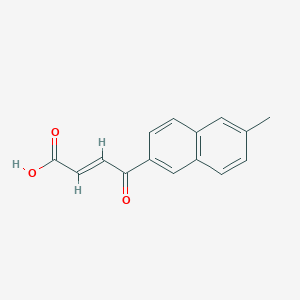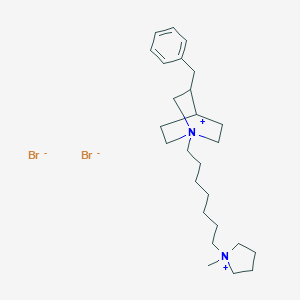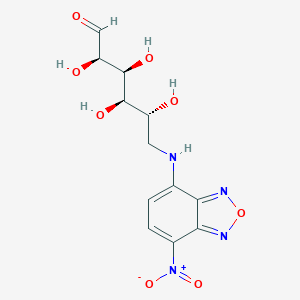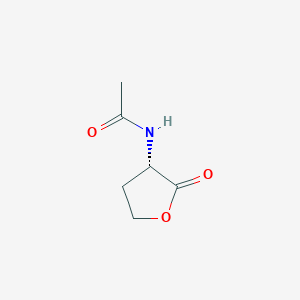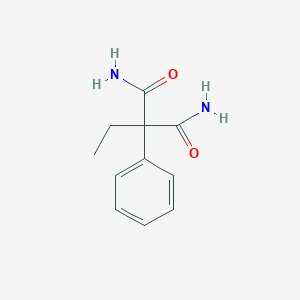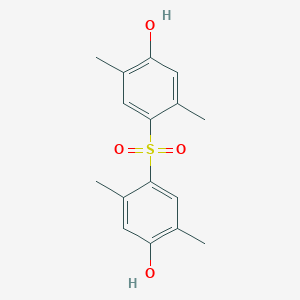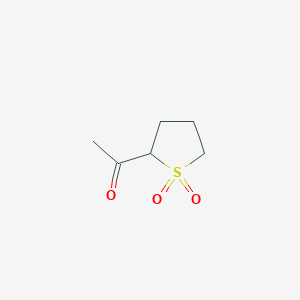
1-(1,1-Dioxothiolan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxothiolan-2-yl)ethanone, also known as Acetone Sulfide, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. This compound has several applications in different fields of research, including biochemistry, pharmacology, and environmental science.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide is not well understood. However, it is believed to act as a sulfhydryl-reactive compound, which can react with sulfhydryl groups in proteins and enzymes, leading to their inactivation.
Effets Biochimiques Et Physiologiques
1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and apoptosis in cancer cells. It has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide has several advantages in lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable under normal laboratory conditions. However, it has some limitations, including its strong odor, which can be irritating to researchers, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide. One area of research is the development of new methods for the synthesis of this compound. Another area of research is the investigation of its potential applications in medicine, including its use as a chemotherapeutic agent. Additionally, further studies are needed to understand its mechanism of action and its effects on different biological systems.
Méthodes De Synthèse
1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide can be synthesized through various methods, including the reaction of acetone with hydrogen sulfide gas, oxidation of thiol compounds, and the reaction of acetone with sulfur. The most commonly used method for the synthesis of 1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide is the reaction of acetone with hydrogen sulfide gas in the presence of a catalyst.
Applications De Recherche Scientifique
1-(1,1-Dioxothiolan-2-yl)ethanone Sulfide has several applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the preparation of thiol-containing compounds. It is also used as a sulfide source in the synthesis of metal sulfide nanoparticles.
Propriétés
Numéro CAS |
101457-57-2 |
|---|---|
Nom du produit |
1-(1,1-Dioxothiolan-2-yl)ethanone |
Formule moléculaire |
C6H10O3S |
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H10O3S/c1-5(7)6-3-2-4-10(6,8)9/h6H,2-4H2,1H3 |
Clé InChI |
MTVQHFPAKJKTQC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCS1(=O)=O |
SMILES canonique |
CC(=O)C1CCCS1(=O)=O |
Synonymes |
Ethanone, 1-(tetrahydro-1,1-dioxido-2-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



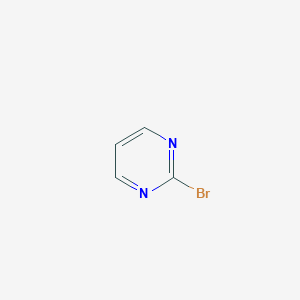
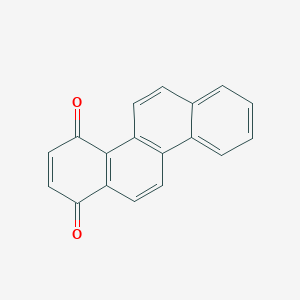
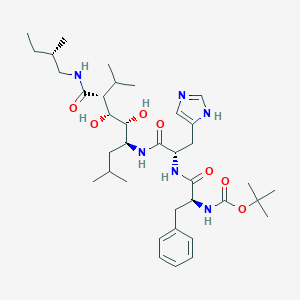
![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
